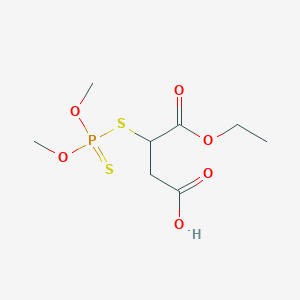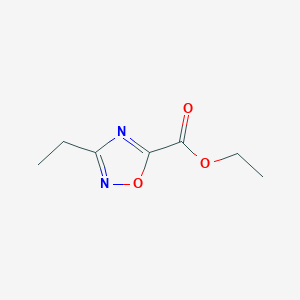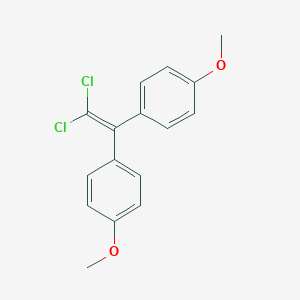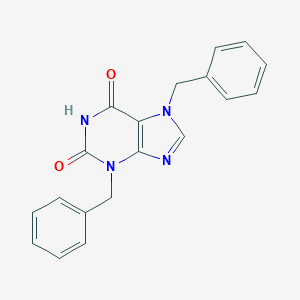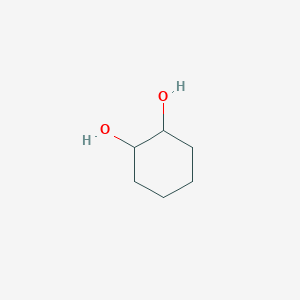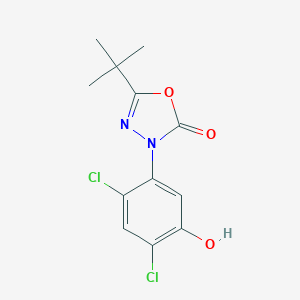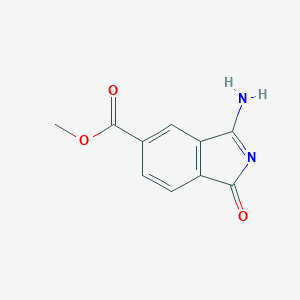
Methyl 3-amino-1-oxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-oxoisoindole-5-carboxylate, also known as MAOC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. MAOC is a derivative of isoindole, a heterocyclic compound that has been extensively used in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it has a wide range of potential applications in organic synthesis and medicinal chemistry. However, one of the limitations of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its low solubility in water, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3-amino-1-oxoisoindole-5-carboxylate. One area of interest is the development of new synthetic methodologies for the preparation of Methyl 3-amino-1-oxoisoindole-5-carboxylate and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate and to identify its molecular targets. Furthermore, the potential applications of Methyl 3-amino-1-oxoisoindole-5-carboxylate in the treatment of various diseases, including cancer and infectious diseases, should be explored further.
Métodos De Síntesis
The synthesis of Methyl 3-amino-1-oxoisoindole-5-carboxylate involves the reaction of 3-nitro-1-oxoisoindoline with methylamine in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then treated with a strong acid to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
Número CAS |
127511-08-4 |
|---|---|
Nombre del producto |
Methyl 3-amino-1-oxoisoindole-5-carboxylate |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
methyl 3-amino-1-oxoisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13) |
Clave InChI |
IYZBOSFSARALPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
Sinónimos |
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



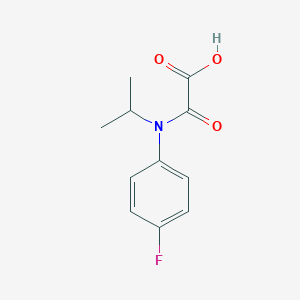
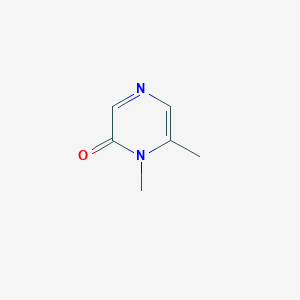
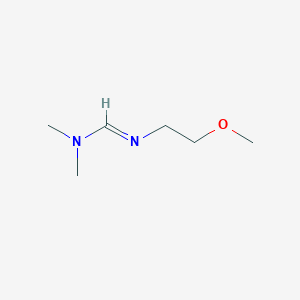
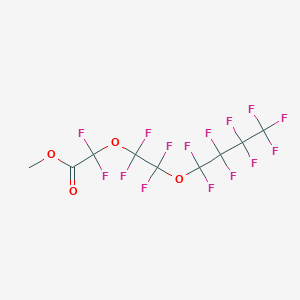
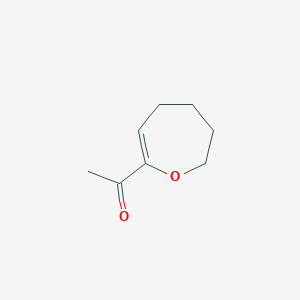
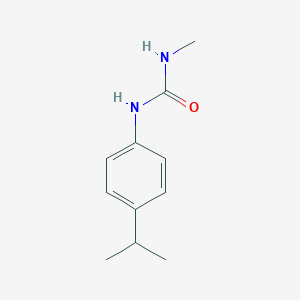
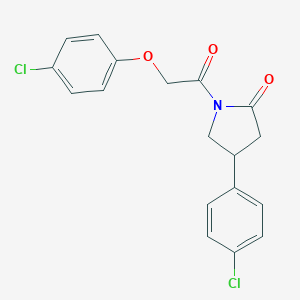
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
